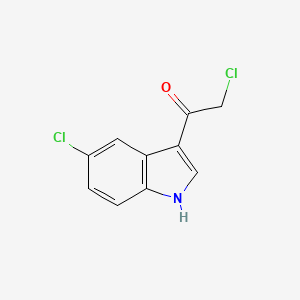

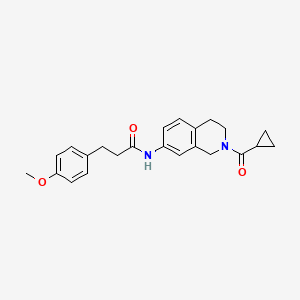

![molecular formula C6H9NO3 B2780183 (5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one CAS No. 117755-05-2](/img/structure/B2780183.png)

(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one” is a complex organic compound. It’s part of the family of compounds that include bicyclo octanes . These compounds are known for their interesting biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo .Molecular Structure Analysis

The molecular structure of “(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one” is complex and involves a bicyclic octane system . The structure is influenced by the presence of nitro groups and aza nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various transformations. For instance, the synthesis of similar compounds often involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .Scientific Research Applications

Diastereoselective Synthesis

Research has shown that chiral α-hydroxyaldehyde derivatives can undergo diastereoselective aza-Prins cyclization to afford structurally related 6-oxa-2-azabicyclo octane derivatives in a highly selective manner. This process enables the asymmetric synthesis of these compounds, which are valuable in creating complex molecular architectures from simpler starting materials (Alejandro Mahía et al., 2017).

Reactivity with Bases

Another study focused on the reactivity of similar bicyclic compounds with various bases, demonstrating that specific reactions can lead to the opening of the pyrrolidine ring and subsequent transformations. This research highlights the compounds' potential in synthesizing novel chemical structures through base-promoted reactions (O. V. Ershov et al., 2001).

Molecular Structure Synthesis

The synthesis of chiral bicyclic amino acid esters, related to (5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one, has been achieved without using chiral catalysts or separation by chiral chromatography. This research exemplifies the synthetic accessibility of complex chiral structures, potentially useful in various chemical and pharmaceutical applications (T. Moriguchi et al., 2014).

Enantioselective Syntheses of Alkaloids

A novel method for the enantioselective synthesis of hydroxylated tropane alkaloids, employing a two-step process starting from keto-lactams, demonstrates the versatility of bicyclic compounds in synthesizing bioactive molecules. This approach provides a pathway to synthesize various tropane derivatives, showcasing the potential for creating biologically active compounds (Zhongyi Mao et al., 2014).

Catalytic Applications

Research into catalytic processes has highlighted the use of bicyclic compounds as intermediates in the synthesis of natural products, including pheromones. This area of study underscores the potential of such compounds in facilitating complex chemical transformations through catalysis (Hee‐Yoon Lee et al., 2009).

Safety and Hazards

Future Directions

The future research in this field could involve the development of new methodologies for the synthesis of these compounds, as well as the exploration of their potential biological activities . The synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane systems is of considerable interest .

properties

IUPAC Name |

(7R,7aR)-7-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-1-2-7-4(5)3-10-6(7)9/h4-5,8H,1-3H2/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDASDIGQWQAMP-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(C1O)COC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2[C@@H]([C@@H]1O)COC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/no-structure.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2780115.png)

![2-Chloro-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide](/img/structure/B2780118.png)

![N-(4-fluorobenzyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2780121.png)

![(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2780122.png)

![N-(3,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780123.png)